17-(2-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)
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Overview
Description
17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE is a complex organic compound with a unique pentacyclic structure This compound is characterized by its intricate arrangement of rings and the presence of a nitrophenyl group, which imparts distinct chemical properties
Preparation Methods
The synthesis of 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE involves multiple steps, typically starting with the formation of the core pentacyclic structure This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the nitrophenyl group makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by the electron-withdrawing nitro group.
Condensation: The aldehyde group allows for condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reaction pathway but can include reduced amines, substituted aromatic compounds, and various condensation products .
Scientific Research Applications
17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE has several scientific research applications:
Chemistry: It is used as a model compound for studying complex cyclization reactions and the effects of nitro groups on reactivity.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a drug precursor.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism by which 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. The pentacyclic structure provides a rigid framework that can interact with various molecular targets, potentially affecting biological pathways. Specific molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo multiple types of reactions makes it a versatile tool in research .
Comparison with Similar Compounds
When compared to similar compounds, 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE stands out due to its unique pentacyclic structure and the presence of a nitrophenyl group. Similar compounds include:
17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Lacks the nitrophenyl group, resulting in different reactivity and applications.
17-amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione:
The uniqueness of 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE lies in its specific combination of structural features, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C25H16N2O5 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
17-(2-nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde |
InChI |
InChI=1S/C25H16N2O5/c28-13-25-16-9-3-1-7-14(16)20(15-8-2-4-10-17(15)25)21-22(25)24(30)26(23(21)29)18-11-5-6-12-19(18)27(31)32/h1-13,20-22H |
InChI Key |
CRAOMVRUTBYWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=O)C(=O)N(C4=O)C6=CC=CC=C6[N+](=O)[O-] |
Origin of Product |
United States |
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